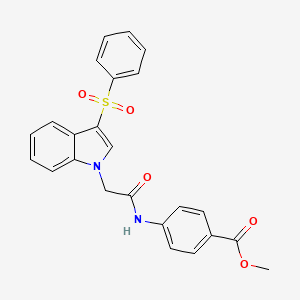
methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate” is a complex organic molecule that contains several functional groups, including an indole ring, a phenylsulfonyl group, an acetamido group, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a fused ring structure that is planar. The phenylsulfonyl group is also planar, and the benzoate ester is planar as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it might have good solubility in polar solvents .Mechanism of Action
MSAB acts as a competitive inhibitor of PRMT5, binding to the active site of the enzyme and preventing it from methylating its substrates. The inhibition of PRMT5 leads to a decrease in the methylation of H4R3, which is required for the activation of gene expression. This results in the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MSAB has been shown to have antitumor activity in preclinical models of cancer. It inhibits the activity of PRMT5, which is involved in the regulation of gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting PRMT5, MSAB causes the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
MSAB is a potent inhibitor of PRMT5, making it a valuable tool for studying the role of PRMT5 in various cellular processes. Its antitumor activity also makes it a promising candidate for cancer therapy. However, the synthesis of MSAB is a complex process that requires expertise in organic chemistry. Additionally, the use of MSAB in vivo may be limited by its pharmacokinetic properties, such as its bioavailability and toxicity.
Future Directions
There are several future directions for the study of MSAB. One area of research is the development of more potent and selective inhibitors of PRMT5. Another area of research is the investigation of the role of PRMT5 in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of MSAB in combination with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of MSAB involves several steps, starting with the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetic acid to form the final product, MSAB. The synthesis of MSAB is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MSAB has been extensively studied in preclinical models of cancer, and its antitumor activity has been demonstrated in various types of cancer, including lymphoma, leukemia, and solid tumors. MSAB works by inhibiting the activity of PRMT5, which leads to a decrease in the methylation of histone H4 arginine 3 (H4R3), a modification that is crucial for the activation of gene expression. By inhibiting PRMT5, MSAB causes the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
methyl 4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-24(28)17-11-13-18(14-12-17)25-23(27)16-26-15-22(20-9-5-6-10-21(20)26)32(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJKBGMGPLGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

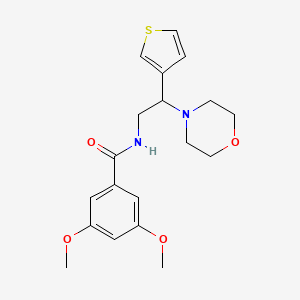

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)
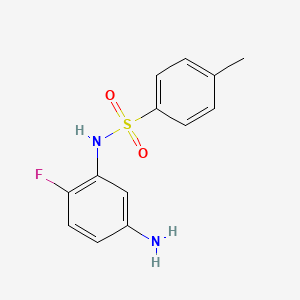

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)
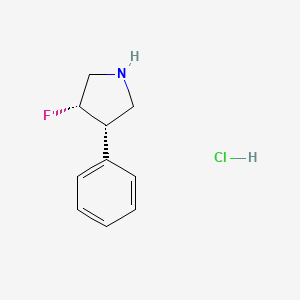
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950679.png)
![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)
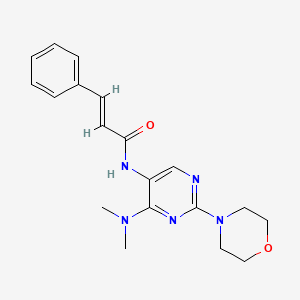
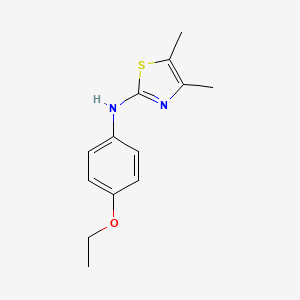
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)